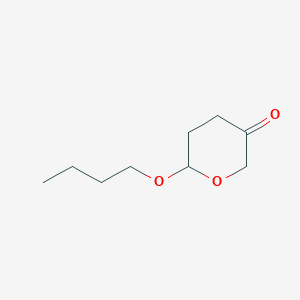![molecular formula C14H26OS B14470960 1-Oxa-4-thiaspiro[4.11]hexadecane CAS No. 70015-94-0](/img/structure/B14470960.png)
1-Oxa-4-thiaspiro[4.11]hexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-4-thiaspiro[4.11]hexadecane is a chemical compound known for its unique spiro structure, which includes both oxygen and sulfur atoms within its ring system.
Preparation Methods
The synthesis of 1-Oxa-4-thiaspiro[4.11]hexadecane typically involves the formation of the spiro ring system through a series of organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a diol with a thiol in the presence of a catalyst can lead to the formation of the desired spiro compound . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-Oxa-4-thiaspiro[4.11]hexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide or thiol, using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxygen or sulfur atoms, often using halogenated reagents under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .
Scientific Research Applications
1-Oxa-4-thiaspiro[4.11]hexadecane has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Oxa-4-thiaspiro[4.11]hexadecane involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been shown to act as an agonist for certain serotonin receptors, modulating their activity and influencing neurotransmitter release . The pathways involved in its action include binding to the active site of the receptor, inducing conformational changes that lead to downstream signaling events .
Comparison with Similar Compounds
1-Oxa-4-thiaspiro[4.11]hexadecane can be compared with other spirocyclic compounds, such as:
1,4-Dithiaspiro[4.5]decane: This compound contains two sulfur atoms in the spiro ring, which can influence its reactivity and biological activity.
1,4-Dioxaspiro[4.5]decane:
The uniqueness of this compound lies in its combination of oxygen and sulfur atoms, providing a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications .
Properties
CAS No. |
70015-94-0 |
|---|---|
Molecular Formula |
C14H26OS |
Molecular Weight |
242.42 g/mol |
IUPAC Name |
1-oxa-4-thiaspiro[4.11]hexadecane |
InChI |
InChI=1S/C14H26OS/c1-2-4-6-8-10-14(15-12-13-16-14)11-9-7-5-3-1/h1-13H2 |
InChI Key |
YQZMWEDOGHWYKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC2(CCCCC1)OCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


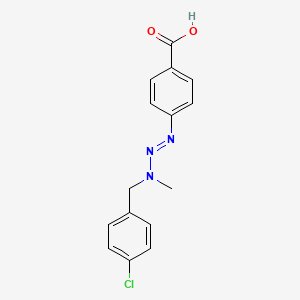
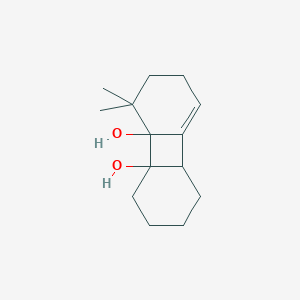



![6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride](/img/structure/B14470931.png)



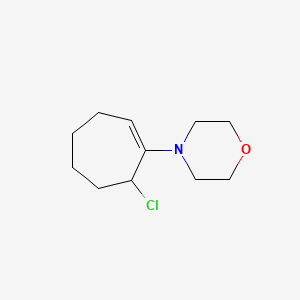
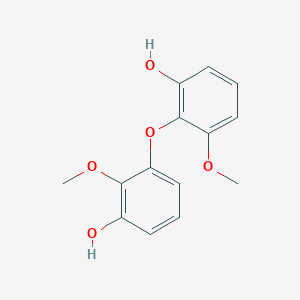
![{[Di(butan-2-yl)carbamoyl]sulfinyl}acetic acid](/img/structure/B14470964.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)
